![molecular formula C16H6N8O8S4 B14363351 5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole CAS No. 93269-48-8](/img/structure/B14363351.png)
5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiadiazole core with two dinitrophenyl sulfanyl groups attached, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole typically involves the reaction of 2,4-dinitrophenyl sulfanyl derivatives with thiadiazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential interactions with biological molecules can be explored for applications in drug discovery and development.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for further investigation in medicinal chemistry.
Industry: Its properties could be harnessed for the development of new materials with specific functionalities, such as sensors or catalysts.
Mechanism of Action
The mechanism by which 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole exerts its effects involves interactions with molecular targets and pathways. The compound’s dinitrophenyl groups can interact with various enzymes and proteins, potentially inhibiting or modulating their activity. The thiadiazole core may also play a role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2’- (5,5’- (1,4-phenylene)bis (1H-tetrazole-5,1-diyl))bis-N- (2,4-dinitrophenyl) acetamides: This compound shares structural similarities with 5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole and exhibits similar chemical properties.
2,4-Dinitrophenyl oxalate:
Uniqueness
5,5’-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2’-bi-1,3,4-thiadiazole stands out due to its specific combination of dinitrophenyl sulfanyl groups and a thiadiazole core. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
93269-48-8 |
|---|---|
Molecular Formula |
C16H6N8O8S4 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-5-[5-(2,4-dinitrophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H6N8O8S4/c25-21(26)7-1-3-11(9(5-7)23(29)30)33-15-19-17-13(35-15)14-18-20-16(36-14)34-12-4-2-8(22(27)28)6-10(12)24(31)32/h1-6H |
InChI Key |
NTRBABKJSHUGON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NN=C(S2)C3=NN=C(S3)SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


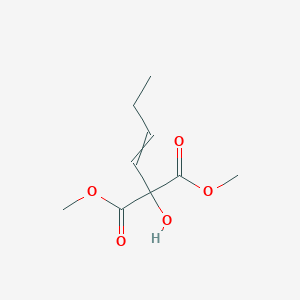

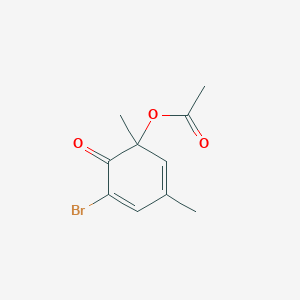
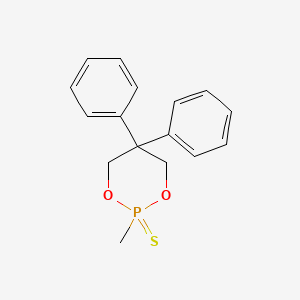
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
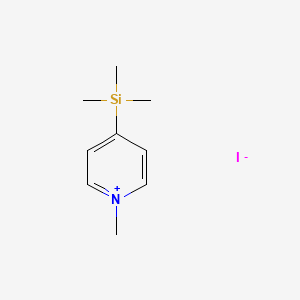
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
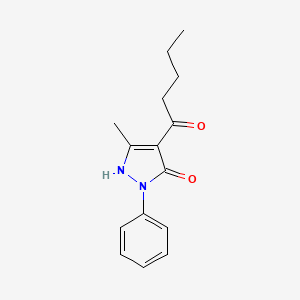
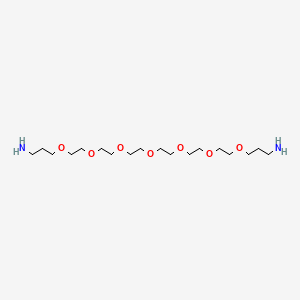
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
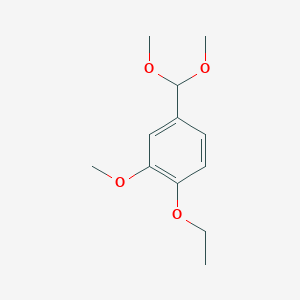
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

